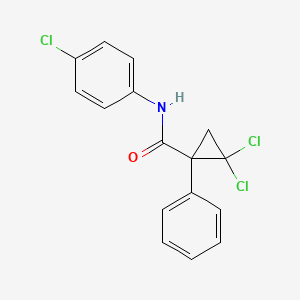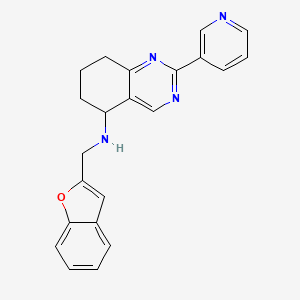
2,2-dichloro-N-(4-chlorophenyl)-1-phenylcyclopropanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-dichloro-N-(4-chlorophenyl)-1-phenylcyclopropanecarboxamide (DPC) is a cyclopropane derivative that has gained significant attention in the scientific community due to its potential applications in various fields. DPC is a white crystalline solid that is soluble in organic solvents such as chloroform and methanol.
作用机制
The mechanism of action of 2,2-dichloro-N-(4-chlorophenyl)-1-phenylcyclopropanecarboxamide is not well understood. However, it is believed that 2,2-dichloro-N-(4-chlorophenyl)-1-phenylcyclopropanecarboxamide exerts its biological activities by interacting with specific targets in cells. In cancer cells, 2,2-dichloro-N-(4-chlorophenyl)-1-phenylcyclopropanecarboxamide has been shown to inhibit the activity of histone deacetylases, which are enzymes that play a key role in the regulation of gene expression. In fungal cells, 2,2-dichloro-N-(4-chlorophenyl)-1-phenylcyclopropanecarboxamide has been reported to disrupt the synthesis of ergosterol, which is an essential component of fungal cell membranes. In bacterial cells, 2,2-dichloro-N-(4-chlorophenyl)-1-phenylcyclopropanecarboxamide has been found to inhibit the activity of bacterial RNA polymerase, which is a key enzyme involved in the transcription of bacterial genes.
Biochemical and Physiological Effects:
2,2-dichloro-N-(4-chlorophenyl)-1-phenylcyclopropanecarboxamide has been shown to exhibit a range of biochemical and physiological effects. In cancer cells, 2,2-dichloro-N-(4-chlorophenyl)-1-phenylcyclopropanecarboxamide has been reported to induce cell cycle arrest and apoptosis. In fungal cells, 2,2-dichloro-N-(4-chlorophenyl)-1-phenylcyclopropanecarboxamide has been found to inhibit the growth and development of fungi. In bacterial cells, 2,2-dichloro-N-(4-chlorophenyl)-1-phenylcyclopropanecarboxamide has been shown to inhibit bacterial growth and biofilm formation. In addition, 2,2-dichloro-N-(4-chlorophenyl)-1-phenylcyclopropanecarboxamide has been reported to exhibit anti-inflammatory and analgesic activities.
实验室实验的优点和局限性
One of the major advantages of using 2,2-dichloro-N-(4-chlorophenyl)-1-phenylcyclopropanecarboxamide in lab experiments is its broad spectrum of biological activities. 2,2-dichloro-N-(4-chlorophenyl)-1-phenylcyclopropanecarboxamide has been shown to exhibit activities against cancer cells, fungi, and bacteria, which makes it a versatile compound for various applications. Another advantage of 2,2-dichloro-N-(4-chlorophenyl)-1-phenylcyclopropanecarboxamide is its relatively simple synthesis method, which makes it accessible to researchers. However, one of the limitations of 2,2-dichloro-N-(4-chlorophenyl)-1-phenylcyclopropanecarboxamide is its low solubility in aqueous solutions, which can make it challenging to work with in certain experiments.
未来方向
There are several future directions for the study of 2,2-dichloro-N-(4-chlorophenyl)-1-phenylcyclopropanecarboxamide. One potential direction is the exploration of 2,2-dichloro-N-(4-chlorophenyl)-1-phenylcyclopropanecarboxamide as a potential drug candidate for the treatment of cancer, fungal infections, and bacterial infections. Another direction is the development of novel materials and polymers based on 2,2-dichloro-N-(4-chlorophenyl)-1-phenylcyclopropanecarboxamide. Furthermore, the elucidation of the mechanism of action of 2,2-dichloro-N-(4-chlorophenyl)-1-phenylcyclopropanecarboxamide could lead to the discovery of new targets for drug development. Overall, the study of 2,2-dichloro-N-(4-chlorophenyl)-1-phenylcyclopropanecarboxamide has the potential to contribute to various fields and could lead to the development of new therapies and materials.
合成方法
The synthesis of 2,2-dichloro-N-(4-chlorophenyl)-1-phenylcyclopropanecarboxamide involves the reaction of 4-chloroaniline with cyclopropanecarboxylic acid chloride in the presence of triethylamine and dichloromethane. The resulting intermediate is then treated with phenylmagnesium bromide to obtain 2,2-dichloro-N-(4-chlorophenyl)-1-phenylcyclopropanecarboxamide. The overall yield of the synthesis process is around 40%.
科学研究应用
2,2-dichloro-N-(4-chlorophenyl)-1-phenylcyclopropanecarboxamide has been extensively studied for its potential applications in various fields such as medicinal chemistry, agricultural chemistry, and material science. In medicinal chemistry, 2,2-dichloro-N-(4-chlorophenyl)-1-phenylcyclopropanecarboxamide has been investigated for its anticancer, antifungal, and antibacterial activities. In agricultural chemistry, 2,2-dichloro-N-(4-chlorophenyl)-1-phenylcyclopropanecarboxamide has been explored for its herbicidal and insecticidal properties. In material science, 2,2-dichloro-N-(4-chlorophenyl)-1-phenylcyclopropanecarboxamide has been used as a building block for the synthesis of novel polymers and materials.
属性
IUPAC Name |
2,2-dichloro-N-(4-chlorophenyl)-1-phenylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl3NO/c17-12-6-8-13(9-7-12)20-14(21)15(10-16(15,18)19)11-4-2-1-3-5-11/h1-9H,10H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBMUVXLVZVSVDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(Cl)Cl)(C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-dichloro-N-(4-chlorophenyl)-1-phenylcyclopropane-1-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-({1-[2-(2H-1,2,3-benzotriazol-2-yl)acetyl]-3-piperidinyl}methyl)-2-thiophenesulfonamide](/img/structure/B6080983.png)
![4-(2-methyl-1-piperidinyl)[1]benzofuro[3,2-d]pyrimidine hydrochloride](/img/structure/B6080986.png)
![N-(4-ethoxyphenyl)-2-[5-(3-hydroxy-3-methylbut-1-yn-1-yl)-2-thienyl]-1,3-thiazolidine-3-carbothioamide](/img/structure/B6080997.png)
![N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]-3-methoxybenzamide](/img/structure/B6081002.png)
![2-{[5-(2-hydroxyethyl)-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}-N-methyl-N-phenylacetamide](/img/structure/B6081004.png)
![N-methyl-N-({3-[3-(trifluoromethyl)benzyl]-1,2,4-oxadiazol-5-yl}methyl)cyclohexanamine](/img/structure/B6081016.png)

![1-[3-(methylthio)propanoyl]-3-(2-phenylethyl)piperidine](/img/structure/B6081034.png)
![7-[(2S)-2-methoxy-2-phenylacetyl]-2-pyridin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6081039.png)
![6-[3-bromo-4-(dimethylamino)benzylidene]-2-(2-furyl)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B6081045.png)
![3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1'-methyl-1,4'-bipiperidine](/img/structure/B6081050.png)
![5-(2-{2-[2-(2-methylphenyl)-1,3-thiazol-5-yl]-1H-imidazol-1-yl}ethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B6081058.png)
![ethyl [4-({5-[(2-fluorophenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)-3-morpholinyl]acetate](/img/structure/B6081059.png)
![N-[4-(1H-benzimidazol-2-yl)phenyl]-1-[(6-methyl-2-pyridinyl)methyl]-4-piperidinecarboxamide](/img/structure/B6081062.png)